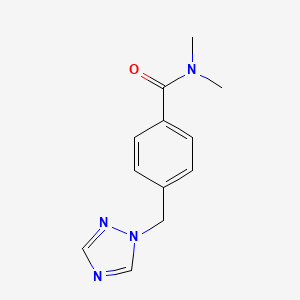![molecular formula C16H22N4O B7507967 N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)
N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide (CTMP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTMP is a highly selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, growth, and proliferation.
Mechanism of Action
CTMP exerts its pharmacological effects by selectively inhibiting the activity of PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide. PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide is a serine/threonine kinase that plays a crucial role in cell survival, growth, and proliferation. CTMP binds to the PH domain of PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide, preventing its translocation to the plasma membrane and subsequent activation.
Biochemical and Physiological Effects:
CTMP has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. CTMP has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTMP is its high selectivity for PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide, which minimizes off-target effects. CTMP is also highly soluble in water, making it easy to administer in in vitro and in vivo experiments. However, one of the limitations of CTMP is its short half-life, which requires frequent dosing in animal studies.
Future Directions
Several future directions can be explored in the research of CTMP. One of the potential areas of application is in the treatment of metabolic disorders, such as obesity and type 2 diabetes. CTMP has been shown to improve glucose metabolism and insulin sensitivity, making it a promising candidate for the development of novel therapeutics. Another potential area of application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CTMP has been shown to protect neurons from oxidative stress and apoptosis, which are key pathological mechanisms in these diseases. Furthermore, the development of CTMP analogs with improved pharmacokinetic properties and potency could lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of CTMP involves the reaction of cyclopentylmagnesium bromide with 4-bromo-1,3,6-trimethylpyrazolo[3,4-b]pyridine followed by the addition of tert-butyl carbamate. The resulting product is then deprotected with trifluoroacetic acid to yield CTMP in high purity and yield.
Scientific Research Applications
CTMP has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, CTMP has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide signaling pathway. In neurodegenerative diseases, CTMP has been shown to protect neurons from oxidative stress and apoptosis. In cardiovascular diseases, CTMP has been shown to improve cardiac function and reduce myocardial infarction size.
properties
IUPAC Name |
N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-9-13(14-11(2)18-20(4)15(14)17-10)16(21)19(3)12-7-5-6-8-12/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKCUZKVVPSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)




![10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one](/img/structure/B7507973.png)
![N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)
